molecular formula C15H20ClNO3 B2714300 2-Chloro-N-(2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)acetamide CAS No. 2411260-48-3

2-Chloro-N-(2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)acetamide

Cat. No.: B2714300
CAS No.: 2411260-48-3
M. Wt: 297.78
InChI Key: XCYAJJIBJCXCMG-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-(2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)acetamide” is likely to be a white crystalline powder . It contains a chloro group attached to an acetamide group, and a dimethoxy group attached to a tetrahydrobenzo annulene ring.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the tetrahydrobenzo annulene ring. The dimethoxy groups would likely be electron-donating, which could influence the reactivity of the compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The chloro group could be substituted in a nucleophilic substitution reaction, and the acetamide group could undergo hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it’s likely to be insoluble in water due to the presence of the hydrophobic tetrahydrobenzo annulene ring and the dimethoxy groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical compound, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies would be needed to fully understand its properties and potential applications .

Properties

IUPAC Name

2-chloro-N-(2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-19-13-7-10-5-3-4-6-12(17-15(18)9-16)11(10)8-14(13)20-2/h7-8,12H,3-6,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYAJJIBJCXCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(CCCCC2=C1)NC(=O)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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